molecular formula C14H22BrNO2 B271625 N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine

N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine

Numéro de catalogue B271625
Poids moléculaire: 316.23 g/mol
Clé InChI: OLBJTQIVEDPKSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine, commonly known as BEB, is a chemical compound that has been widely used in scientific research. BEB is a derivative of benzylamine and is a potent agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is widely expressed in the brain and other tissues. It has been implicated in a variety of physiological and pathological processes, including drug addiction, mood disorders, and neurodegenerative diseases.

Mécanisme D'action

BEB is a potent agonist for N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of this compound by BEB leads to the activation of intracellular signaling pathways, including the cAMP signaling pathway. This results in the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects
BEB has been shown to have a variety of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of gene expression. BEB has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

BEB has several advantages for use in lab experiments. It is a potent and selective agonist for N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine, which allows for the specific activation of this receptor. It is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also some limitations to the use of BEB in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. It also has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Orientations Futures

There are several future directions for research on BEB. One area of interest is the role of N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine in drug addiction and mood disorders. BEB has been shown to have effects on dopamine release and reward-related behaviors, which suggests that it may be a potential target for the treatment of addiction and mood disorders. Another area of interest is the role of this compound in neurodegenerative diseases. BEB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which suggests that it may be a potential therapeutic agent for these conditions. Finally, there is also interest in developing more potent and selective agonists for this compound, which could lead to the development of more effective therapeutic agents.

Méthodes De Synthèse

The synthesis of BEB involves a multi-step process that starts with the reaction of 3-bromo-4-ethoxybenzaldehyde with n-butyl lithium to form a lithium enolate intermediate. This intermediate is then reacted with 3-bromo-1-chloropropane to form the corresponding alkylated product. The final step involves the reaction of the alkylated product with benzylamine to form BEB.

Applications De Recherche Scientifique

BEB has been used extensively in scientific research as a tool to study the function of N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine. This compound has been implicated in a variety of physiological and pathological processes, including drug addiction, mood disorders, and neurodegenerative diseases. BEB has been shown to activate this compound in vitro and in vivo, and has been used to study the effects of this compound activation on various physiological processes.

Propriétés

Formule moléculaire

C14H22BrNO2

Poids moléculaire

316.23 g/mol

Nom IUPAC

N-[(3-bromo-4-ethoxyphenyl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C14H22BrNO2/c1-3-17-9-5-8-16-11-12-6-7-14(18-4-2)13(15)10-12/h6-7,10,16H,3-5,8-9,11H2,1-2H3

Clé InChI

OLBJTQIVEDPKSW-UHFFFAOYSA-N

SMILES

CCOCCCNCC1=CC(=C(C=C1)OCC)Br

SMILES canonique

CCOCCCNCC1=CC(=C(C=C1)OCC)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.